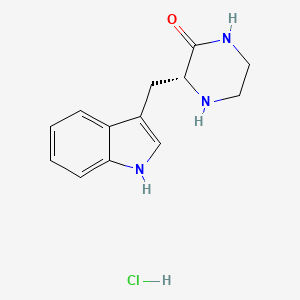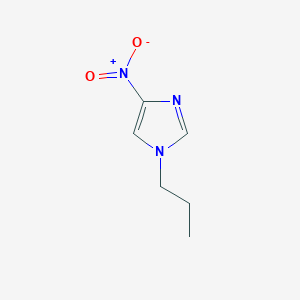
5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPTO and has been synthesized using various methods.
Applications De Recherche Scientifique
EPTO has shown potential applications in various fields of scientific research. One of the major applications of EPTO is in the field of medicinal chemistry. EPTO has been shown to have anticancer properties and has been used in the development of new anticancer drugs. EPTO has also been used in the development of new antibiotics and antifungal agents. In addition, EPTO has been shown to have potential applications in the field of material science. EPTO has been used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of EPTO is not well understood. However, it is believed that EPTO exerts its effects by inhibiting the activity of certain enzymes and proteins in cells. EPTO has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. EPTO has also been shown to inhibit the activity of certain kinases, which are proteins that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPTO has been shown to have various biochemical and physiological effects. EPTO has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. EPTO has also been shown to inhibit the growth and proliferation of cancer cells. In addition, EPTO has been shown to have antibacterial and antifungal properties. EPTO has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPTO is its potential applications in various fields of scientific research. EPTO has been shown to have anticancer, antibacterial, antifungal, and anti-inflammatory properties. EPTO is also relatively easy to synthesize using various methods. However, one of the major limitations of EPTO is its toxicity. EPTO has been shown to be toxic to normal cells at high concentrations.
Orientations Futures
There are many future directions for the research and development of EPTO. One of the major future directions is the development of new anticancer drugs based on EPTO. EPTO has shown promising results in preclinical studies and further research is needed to develop new drugs based on EPTO. Another future direction is the development of new materials based on EPTO. EPTO has unique properties that make it a potential candidate for the development of new materials with unique properties. In addition, further research is needed to understand the mechanism of action of EPTO and its potential applications in various fields of scientific research.
Méthodes De Synthèse
EPTO has been synthesized using various methods. One of the most common methods is the reaction between 2-ethoxybenzoylhydrazide and 1-phenyl-1H-1,2,3-triazol-4-amine in the presence of phosphorus oxychloride. The reaction yields EPTO in good yields and purity. Another method involves the reaction between 2-ethoxybenzoylhydrazide and 1-phenyl-1H-1,2,3-triazole-4-carboxaldehyde in the presence of sodium methoxide. This method also yields EPTO in good yields and purity.
Propriétés
IUPAC Name |
5-(2-ethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-2-24-16-11-7-6-10-14(16)18-19-17(21-25-18)15-12-23(22-20-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRXSVBTARAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)


![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)




![5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol](/img/structure/B2856545.png)

![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)
